molecular formula C13H17N7O12 B1432820 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate CAS No. 4336-46-3

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate

Cat. No.: B1432820
CAS No.: 4336-46-3
M. Wt: 463.31 g/mol
InChI Key: RTONSOUBEUPEOS-UHFFFAOYSA-N
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Description

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is a compound that combines a ribofuranosyl moiety with a diaminomethylene group and a urea linkage, forming a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate typically involves the reaction of d-ribose with urea under specific conditions. Solvent-free melts of unprotected d-ribose and urea generate mainly C1-substituted ribosyl products . The reaction conditions, such as heating times and temperatures, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is unique due to its combination of a diaminomethylene group and a ribofuranosyl moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(diaminomethylidene)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O5.C6H3N3O7/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,12-14H,1H2,(H5,8,9,10,11,15);1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTONSOUBEUPEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310846
Record name NSC232826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4336-46-3
Record name NSC232826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC232826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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